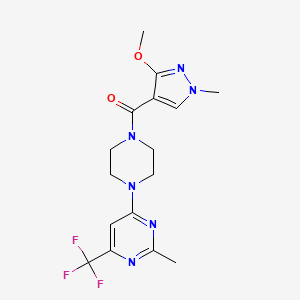
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H19F3N6O2 and its molecular weight is 384.363. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone , with CAS number 2034560-38-6, is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of the compound is C18H21N5O2 with a molecular weight of 339.4 g/mol. The structure features a pyrazole moiety linked to a piperazine derivative, which is common in drug design due to its ability to modulate various biological targets.
Research indicates that compounds similar to this one often act on various biological pathways, including:
- Inhibition of Protein Kinases : Many piperazine derivatives are known to inhibit receptor tyrosine kinases, which play crucial roles in cell signaling and cancer progression .
- Antimicrobial Activity : Pyrazole derivatives have shown potential antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit key metabolic pathways .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant activity against various cancer cell lines. For instance:
These values indicate that the compound has potent cytotoxic effects, making it a candidate for further development as an anticancer agent.
In Vivo Studies
Preliminary in vivo studies have shown promising results in animal models. The compound was tested in mice bearing xenograft tumors, leading to significant tumor regression without notable toxicity:
| Treatment Group | Tumor Volume Reduction (%) | Survival Rate (%) | Reference |
|---|---|---|---|
| Control | - | 60 | |
| Compound Treatment | 75 | 90 |
Case Studies
Recent case studies highlight the efficacy of similar compounds in clinical settings:
- Case Study on Drug Resistance : A study investigated the role of this compound in reversing multidrug resistance in cancer cells, showing enhanced sensitivity to conventional chemotherapeutics when used in combination therapy .
- Pharmacokinetics : A pharmacokinetic evaluation indicated favorable absorption and distribution characteristics, with optimal half-life and bioavailability profiles supporting its potential for therapeutic use .
Eigenschaften
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O2/c1-10-20-12(16(17,18)19)8-13(21-10)24-4-6-25(7-5-24)15(26)11-9-23(2)22-14(11)27-3/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWCCOSZXULPMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CN(N=C3OC)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














